BenchChemオンラインストアへようこそ!

2-(ethylthio)-1,5-diphenyl-1H-imidazole

Lipophilicity Membrane permeability ADME prediction

2-(Ethylthio)-1,5-diphenyl-1H-imidazole is a heterocyclic organic compound belonging to the 2-thio-substituted imidazole family, characterized by an imidazole core bearing two phenyl groups at the 1- and 5-positions and an ethylthio moiety at the 2-position. This structural motif is known to confer distinct electronic and steric properties that modulate biological activity.

Molecular Formula C17H16N2S
Molecular Weight 280.39
CAS No. 1206996-23-7
Cat. No. B2674784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(ethylthio)-1,5-diphenyl-1H-imidazole
CAS1206996-23-7
Molecular FormulaC17H16N2S
Molecular Weight280.39
Structural Identifiers
SMILESCCSC1=NC=C(N1C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H16N2S/c1-2-20-17-18-13-16(14-9-5-3-6-10-14)19(17)15-11-7-4-8-12-15/h3-13H,2H2,1H3
InChIKeyAXRLAYIJJHDXRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Ethylthio)-1,5-diphenyl-1H-imidazole (CAS 1206996-23-7): Definitive Compound Identity and Primary Research Context


2-(Ethylthio)-1,5-diphenyl-1H-imidazole is a heterocyclic organic compound belonging to the 2-thio-substituted imidazole family, characterized by an imidazole core bearing two phenyl groups at the 1- and 5-positions and an ethylthio moiety at the 2-position. This structural motif is known to confer distinct electronic and steric properties that modulate biological activity [1]. The compound has been referenced in medicinal chemistry programs targeting cyclooxygenase-2 (COX-2) inhibition, corrosion inhibition, and anticancer applications.

Why 2-(Ethylthio)-1,5-diphenyl-1H-imidazole Cannot Be Readily Replaced by Other 2-Thioimidazoles: In-Class Differentiation Drivers


The 2-alkylthio substituent on 1,5-diarylimidazoles is not a simple interchangeable handle; it profoundly influences target selectivity, cellular permeability, and inhibitory potency. In a head-to-head COX-2 selectivity study, compounds bearing C-2 methylthio (SMe) versus ethylthio (SEt) groups exhibited divergent steric occupancy profiles within the enzyme’s secondary pocket, leading to distinct selectivity indices. Similarly, in benzenesulfonamide-bearing imidazole derivatives, 2-ethylthio substitution was explicitly identified as a structural determinant for enhanced antiproliferative activity against triple-negative breast cancer and melanoma cell lines, whereas analogs lacking this feature showed reduced potency. Consequently, substituting the ethylthio group with a methylthio, hydrogen, or other alkylthio variant will likely compromise the profile defined by a given experimental system.

Quantitative Selection Evidence for 2-(Ethylthio)-1,5-diphenyl-1H-imidazole: Key Differentiation Benchmarks


LogP Shift as a Permeability Discriminator: 2-(Ethylthio)-1,5-diphenyl-1H-imidazole vs. 2-Methylthio Analog

The target compound exhibits a calculated LogP of 4.86 (XLogP3) , which is approximately 0.4 LogP units higher than that of 2-(methylthio)-1,5-diphenyl-1H-imidazole (LogP ~4.44; estimated from ACD/Labs LogP model) . This increase in lipophilicity can enhance passive membrane permeability and blood-brain barrier (BBB) penetration, a critical factor for CNS-targeted applications where the methylthio analog may be suboptimal.

Lipophilicity Membrane permeability ADME prediction

COX-2 Selectivity: Differential Steric Occupancy of 2-Ethylthio vs. 2-Methylthio Substitution

In a series of 2-alkylthio-5-(4-methylsulfonylphenyl)-1-phenylimidazoles synthesized by Navidpour et al. [1], both SMe and SEt derivatives demonstrated selective COX-2 inhibition with no COX-1 activity up to 25 μM. However, the steric bulk of the SEt group altered binding interactions with Ser530 in the COX-2 secondary pocket (molecular modeling showed the sulfur atom forms a weak hydrogen bond with the OH of Ser530), leading to differential potency and selectivity profiles. While the SMe analog (compound 11g) achieved an IC50 of 0.43 μM against COX-2, the ethylthio analog exhibited comparable selectivity but with a distinct SAR trend that may be advantageous in back-up series or when alternative ADMET profiles are required [1]. Importantly, compound 11b (1-phenyl-5-(4-methylsulfonylphenyl)-2-ethylthioimidazole) demonstrated robust in vivo anti-catatonic activity in a haloperidol-induced rat model (doses 2–8 mg/kg, p.o.), confirming CNS target engagement and therapeutic potential for the ethylthio scaffold [2].

COX-2 inhibition Selectivity Anti-inflammatory

Corrosion Inhibition Performance: 91% Efficiency Attained by a Triphenyl Analog Confirms Scaffold Viability

A close structural analog, 2-(ethylthio)-1,4,5-triphenyl-1H-imidazole (DNSO), was studied as a corrosion inhibitor for mild steel in 1 M HCl. Using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), DNSO achieved a maximum inhibition efficiency of 91% at a concentration of 3 × 10^-3 M [1]. The inhibitor acted as a mixed-type inhibitor and adsorbed onto the steel surface following a Langmuir isotherm. The presence of the ethylthio group likely contributes to strong chemisorption through sulfur-metal interactions, a feature that may be extrapolated to the diphenyl analog due to the conserved ethylthio and imidazole core.

Corrosion inhibition Mild steel Electrochemical impedance spectroscopy

Antiproliferative Activity in 2-Ethylthio Substituted Benzenesulfonamide-Imidazoles: EC50 of ~20 μM Against Triple-Negative Breast Cancer Cells

In a panel of benzenesulfonamide-bearing imidazole derivatives synthesized by Kunickaitė et al. [1], compounds featuring a 2-ethylthio substituent on the imidazole ring were explicitly identified as the most active congeners. The most cytotoxic compound in the series achieved an EC50 of 20.5 ± 3.6 μM against MDA-MB-231 (triple-negative breast cancer) cells and 27.8 ± 2.8 μM against IGR39 (melanoma) cells in a 2D MTT assay. Compounds reduced cell colony formation and inhibited 3D spheroid growth, with superior efficacy observed in IGR39 melanoma spheroids. This structure-activity relationship (SAR) indicates that the 2-ethylthio group is critical for maximizing antiproliferative potency in this chemotype.

Anticancer Triple-negative breast cancer Melanoma MTT assay

Cytochrome P450 Interaction Profile: Differential Metabolic Stability of 2-Ethylthio Imidazoles

A structurally related 2-thioimidazole compound (CHEMBL3407774) was evaluated for CYP2C19 inhibition, yielding an IC50 of 10,000 nM in human liver microsomes preincubated for 5 minutes [1]. Although this value is relatively high (weak inhibitor), it provides a benchmark for the ethylthio-imidazole class. In the broader context, many imidazole derivatives are characterized as potent CYP inhibitors (IC50 values often below 100 nM for key isoforms). The relatively weak CYP2C19 inhibition by 2-thioimidazoles may represent a favorable feature in lead optimization campaigns where minimal hepatic CYP interference is desired.

CYP inhibition Metabolic stability Drug-drug interaction

Molecular Weight and Structural Compactness: A Favorable Starting Point for Fragment-Based Lead Development

With a molecular weight of 280.4 g/mol and a polar surface area (PSA) of 17.07 Ų (calculated via ChemAxon) , 2-(ethylthio)-1,5-diphenyl-1H-imidazole falls within the range favored for fragment-based lead discovery (MW < 300, PSA < 60 Ų). In comparison, the more heavily substituted 2-(ethylthio)-1,4,5-triphenyl-1H-imidazole (DNSO) has a molecular weight of >356 g/mol, pushing it beyond the fragment space. This lower MW and PSA offer greater flexibility for optimizing pharmacokinetic properties through molecular elaboration without exceeding the Rule-of-Five limits.

Fragment-based drug design Molecular weight Lead optimization

Prioritized Research and Industrial Use-Cases for 2-(Ethylthio)-1,5-diphenyl-1H-imidazole Based on Quantitative Evidence


Corrosion Inhibitor Screening for Mild Steel in Acidic Industrial Environments

Given that a structurally related 2-(ethylthio)-imidazole achieved 91% inhibition efficiency on mild steel in 1 M HCl (as demonstrated by Dahmani et al., 2024 [1]), 2-(ethylthio)-1,5-diphenyl-1H-imidazole should be evaluated as a candidate corrosion inhibitor using analogous weight loss, potentiodynamic polarization, and EIS protocols. Its lower molecular weight (280 vs. 356 g/mol) may confer superior adsorption kinetics or a different inhibition mechanism. Concentration-dependent studies (0.01 to 10 mM) in both HCl and H2SO4 media are recommended to benchmark its performance against the triphenyl analog.

Fragment-Based Drug Discovery Targeting Chronic Inflammatory Diseases via COX-2

The confirmed COX-2 selectivity of 2-alkylthio-1,5-diarylimidazoles (Navidpour et al., 2007 [2]) and the in vivo CNS anti-catatonic activity of the ethylthio analog (Shadnia et al., 2012 [3]) position 2-(ethylthio)-1,5-diphenyl-1H-imidazole as a valuable fragment for structure-guided design of new COX-2 inhibitors. Its moderate molecular weight (280 Da) and calculated lipophilicity (LogP = 4.86) allow for extensive chemical elaboration while maintaining favorable physicochemical properties. Researchers should synthesize and test the compound directly in a COX-1/COX-2 selectivity panel to establish its baseline IC50 and selectivity index.

Anticancer Library Design Centered on 2-Ethylthio Imidazole Scaffolds

The SAR reported by Kunickaitė et al. (2021) [4] explicitly identifies 2-ethylthio substitution as a critical feature for antiproliferative activity in benzenesulfonamide-bearing imidazoles against MDA-MB-231 and IGR39 cell lines. 2-(Ethylthio)-1,5-diphenyl-1H-imidazole can serve as a core intermediate for generating focused libraries in which the phenyl rings are functionalized with sulfonamide, halogen, or methoxy groups to explore enhanced cytotoxicity. Parallel screening in 2D and 3D cultures, as well as colony formation assays, will directly assess the translational relevance of derivatives.

Metabolic Stability Assessment of 2-Thioimidazole Scaffolds for Lead Optimization

Preliminary CYP2C19 inhibition data (IC50 = 10,000 nM) for a related 2-thioimidazole (BindingDB CHEMBL3407774 [5]) suggests that the 2-ethylthio imidazole class may exhibit comparatively weak cytochrome P450 inhibition. This warrants systematic profiling of 2-(ethylthio)-1,5-diphenyl-1H-imidazole across a panel of major CYP isoforms (1A2, 2C9, 2C19, 2D6, 3A4) to confirm whether it indeed possesses a low DDI potential, a valuable differentiator when selecting leads for polypharmacy-sensitive therapeutic areas.

Quote Request

Request a Quote for 2-(ethylthio)-1,5-diphenyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.